TPh A

Description

Structure

3D Structure

Properties

IUPAC Name |

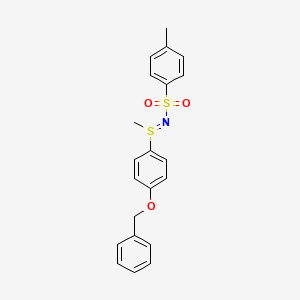

(NE)-4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUPOWQOXOCVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430555 | |

| Record name | CHEMBL1230119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21306-65-0 | |

| Record name | CHEMBL1230119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Treponema pallidum Hemagglutination Assay (TPHA): A Deep Dive into its Core Principles and Mechanisms

For Immediate Release

This technical guide provides an in-depth exploration of the Treponema pallidum Hemagglutination Assay (TPHA), a cornerstone in the serological diagnosis of syphilis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of the TPHA test, its intricate mechanism of action, detailed experimental protocols, and a quantitative framework for result interpretation.

Core Principle and Mechanism

The TPHA test is an indirect hemagglutination assay designed to detect the presence of specific antibodies against Treponema pallidum, the bacterium responsible for syphilis. The underlying principle is passive agglutination. In this assay, preserved avian or chicken erythrocytes (red blood cells) are sensitized by coating them with antigenic components of T. pallidum (Nichols strain).[1][2][3]

When a patient's serum or plasma containing anti-treponemal antibodies is introduced to these sensitized erythrocytes, the antibodies bind to the antigens on the surface of the red blood cells. This binding action cross-links multiple erythrocytes, resulting in a visible clumping or agglutination.[4] A positive reaction is characterized by the formation of a smooth mat of agglutinated cells spread across the bottom of a microtiter well.[1][2] Conversely, in the absence of specific antibodies, the unsensitized red blood cells settle at the bottom of the well, forming a compact button or a dense ring.[1][2]

To ensure the specificity of the reaction, the patient's serum is initially diluted in a diluent containing components that absorb and eliminate potential cross-reacting heterophile antibodies and antibodies against non-pathogenic treponemes.[1][2] Furthermore, a control is run using unsensitized erythrocytes to rule out non-specific agglutination.[1]

Data Presentation: Interpreting TPHA Results

The results of the TPHA test can be interpreted both qualitatively (positive/negative) and semi-quantitatively (antibody titer). The degree of hemagglutination is visually assessed and scored.

Table 1: Qualitative Interpretation of TPHA Results

| Agglutination Pattern | Reading | Interpretation |

| Uniform mat of cells covering the entire well | 4+ | Positive |

| Uniform mat of cells covering most of the well | 3+ | Positive |

| A less dense mat surrounded by a distinct ring | 2+ | Positive |

| A small mat surrounded by a denser ring with an open center | 1+ | Positive |

| A compact button of cells at the bottom of the well | - | Negative |

Table 2: Semi-Quantitative TPHA Titer Interpretation

The semi-quantitative test involves serial dilution of the patient's serum to determine the antibody titer, which is the highest dilution that still produces a positive result.

| Serum Dilution | Interpretation of Positive Result |

| 1:80 | Positive |

| 1:160 | Positive |

| 1:320 | Positive |

| 1:640 | Positive |

| 1:1280 | Positive |

| 1:2560 | Positive |

| 1:5120 | Positive |

| >1:5120 | Positive |

Experimental Protocols

The following are detailed methodologies for performing the qualitative and semi-quantitative TPHA tests.

Reagents and Materials

-

TPHA Test Cells: Preserved avian erythrocytes sensitized with T. pallidum antigens.

-

TPHA Control Cells: Preserved avian erythrocytes not sensitized with T. pallidum antigens.

-

TPHA Sample Diluent: A buffered solution containing absorbents to prevent non-specific reactions.

-

Positive Control Serum: Serum known to contain antibodies against T. pallidum.

-

Negative Control Serum: Serum known to be free of antibodies against T. pallidum.

-

U-well microtiter plates

-

Micropipettes

-

Incubator (room temperature)

Qualitative TPHA Protocol

-

Sample Preparation : Dilute the patient serum 1:20 by adding 10 µL of serum to 190 µL of TPHA Sample Diluent in a test tube or the first well of a microtiter plate. Mix thoroughly.[3]

-

Assay Setup : In a U-well microtiter plate, label two wells for each sample: one for the test and one for the control.

-

Addition of Diluted Serum : Add 25 µL of the 1:20 diluted serum to both the test and control wells.[3]

-

Addition of Erythrocytes : Gently resuspend the Test Cells and Control Cells. Add 75 µL of Test Cells to the test well and 75 µL of Control Cells to the control well.[3] The final serum dilution in the test well is 1:80.

-

Incubation : Gently tap the microtiter plate to mix the contents. Cover the plate and incubate at room temperature (15-25°C) on a vibration-free surface for 45-60 minutes.[2]

-

Reading Results : Visually inspect the agglutination pattern at the bottom of each well and interpret the results according to Table 1.

Semi-Quantitative TPHA Protocol

-

Initial Dilution : Prepare a 1:20 dilution of the patient serum as described in the qualitative protocol.

-

Serial Dilution :

-

Add 25 µL of TPHA Sample Diluent to wells 2 through 8 of a microtiter plate row.

-

Transfer 25 µL of the 1:20 diluted serum from the initial dilution to well 1 and well 2.

-

Perform a two-fold serial dilution by mixing the contents of well 2 and transferring 25 µL to well 3. Continue this process up to well 8, discarding the final 25 µL from well 8.[5] This will create a series of dilutions from 1:80 to 1:10240.

-

-

Addition of Test Cells : Add 75 µL of resuspended Test Cells to each well (wells 1 through 8).[5]

-

Incubation : Gently tap the plate to mix, cover, and incubate at room temperature for 45-60 minutes on a vibration-free surface.[2]

-

Reading Results : Read the agglutination pattern in each well. The antibody titer is the reciprocal of the highest dilution that shows a positive agglutination reaction (1+ or greater).

Visualizing the TPHA Principle and Workflow

To further clarify the underlying mechanisms and procedural flows, the following diagrams have been generated using the DOT language.

References

- 1. TPHA: Principle, Procedure, Results, Interpretations • Microbe Online [microbeonline.com]

- 2. gest.joyadv.it [gest.joyadv.it]

- 3. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 4. RIDACOM â Comprehensive Bioscience Supplier - TPHA - Diagnostic reagent for qualitative measurement of anti-Treponema pallidum antibodies [ridacom.com]

- 5. linear.es [linear.es]

Interpreting TPhA Results: An In-depth Technical Guide

This guide provides a comprehensive overview of the Treponema pallidum Hemagglutination Assay (TPhA), a critical tool in the serological diagnosis of syphilis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of the assay, detailed experimental protocols, and a thorough analysis of result interpretation, including potential pitfalls such as false positive and false negative outcomes.

Core Principles of the TPhA Test

The TPhA test is an indirect hemagglutination assay used for the detection and titration of antibodies specific to Treponema pallidum, the causative agent of syphilis. The fundamental principle lies in the ability of antibodies in a patient's serum to cause agglutination (clumping) of red blood cells (erythrocytes) that have been sensitized with antigenic components of T. pallidum.

In the assay, avian or sheep red blood cells are coated with antigens from the Nichols strain of T. pallidum. When serum from a patient with syphilis is introduced, the specific anti-treponemal antibodies (both IgG and IgM) bind to these antigens on adjacent red blood cells, forming a lattice structure that results in a visible agglutination pattern. Conversely, in the absence of these specific antibodies, the red blood cells settle at the bottom of the test well, forming a compact button.

The TPhA test is considered a confirmatory test for syphilis, often used to verify reactive results from non-treponemal screening tests like the Venereal Disease Research Laboratory (VDRL) or Rapid Plasma Reagin (RPR) tests.[1][2] It is highly specific and sensitive, particularly in the secondary and later stages of syphilis.[3] However, once a person is infected and develops antibodies, the TPhA test will likely remain positive for life, even after successful treatment, and therefore cannot be used to monitor treatment efficacy.[1][2]

Detailed Experimental Protocols

Accurate and reproducible TPhA results are contingent upon meticulous adherence to standardized laboratory procedures. The following protocols for qualitative and semi-quantitative TPhA testing are based on common methodologies found in commercially available test kits.

Reagents and Materials

-

Test Cells: Preserved avian or other suitable erythrocytes sensitized with T. pallidum antigens.

-

Control Cells: Preserved, unsensitized erythrocytes from the same animal source as the Test Cells.

-

Diluent: A buffered saline solution containing components to absorb non-specific agglutinins and non-pathogenic treponemal antibodies.

-

Positive Control Serum: Serum known to contain a specific concentration of anti-T. pallidum antibodies.

-

Negative Control Serum: Serum known to be free of anti-T. pallidum antibodies.

-

U-well microtiter plates

-

Calibrated micropipettes and disposable tips

Qualitative TPhA Protocol

The qualitative test is performed to screen for the presence or absence of anti-T. pallidum antibodies.

-

Sample Preparation: Bring all reagents and patient serum samples to room temperature (15-25°C). Ensure Test and Control cells are thoroughly resuspended.

-

Initial Dilution: In the first well of a microtiter plate, add 190 µL of Diluent. Add 10 µL of the patient's serum to this well to achieve a 1:20 dilution. Mix the contents thoroughly.[4][5]

-

Test and Control Setup: Transfer 25 µL of the 1:20 diluted serum from the first well into two adjacent wells (Well 2 and Well 3).

-

Addition of Cells: Add 75 µL of resuspended Control Cells to Well 2. Add 75 µL of resuspended Test Cells to Well 3.[4][5]

-

Incubation: Gently tap the microtiter plate to ensure thorough mixing of the contents. Cover the plate and incubate at room temperature for 45-60 minutes on a vibration-free surface, away from direct sunlight and heat.[4][5]

-

Result Observation: After incubation, examine the agglutination patterns at the bottom of the wells macroscopically.

Semi-Quantitative TPhA Protocol

The semi-quantitative test is performed to determine the titer of anti-T. pallidum antibodies in reactive samples.

-

Serial Dilution: Prepare serial two-fold dilutions of the 1:20 diluted patient serum. In a row of 8 wells on a microtiter plate, add 25 µL of Diluent to wells 2 through 8. Transfer 25 µL of the 1:20 diluted serum from the qualitative test to wells 1 and 2.

-

Mixing and Transfer: Mix the contents of well 2 and transfer 25 µL to well 3. Continue this serial dilution process up to well 8, discarding the final 25 µL from well 8. This will result in dilutions from 1:80 (well 1) to 1:10240 (well 8).

-

Addition of Test Cells: Add 75 µL of resuspended Test Cells to each well (wells 1 through 8).[5]

-

Incubation and Observation: Follow the same incubation and observation steps as the qualitative protocol. The antibody titer is reported as the highest dilution that shows a reactive result.

Data Presentation: Interpretation of TPhA Results

The interpretation of TPhA results is based on the macroscopic observation of the agglutination patterns in the microtiter plate wells. A clear understanding of these patterns is crucial for accurate diagnosis.

| Agglutination Pattern | Reading | Interpretation | Description |

| A smooth mat of cells covering the entire bottom of the well. | 4+ | Reactive | Strong positive reaction indicating a high concentration of specific antibodies. |

| A smooth mat of cells covering a majority of the well bottom. | 3+ | Reactive | A clear positive reaction. |

| A less dense mat of cells surrounded by a distinct ring. | 2+ | Reactive | A weaker positive reaction. |

| A button of cells with a slightly open center and a visible ring. | 1+ | Reactive | A borderline or weakly reactive result. |

| A compact button of cells at the center of the well. | - | Non-Reactive | No agglutination, indicating the absence of detectable specific antibodies. |

| Any degree of agglutination in the Control Cell well. | Invalid | Invalid | Indicates the presence of non-specific agglutinins; the test for that sample is uninterpretable.[6] |

Table 1: Interpretation of TPhA Agglutination Patterns

Mandatory Visualizations

TPhA Experimental Workflow

Caption: TPhA Experimental Workflow from sample preparation to final interpretation.

TPhA Result Interpretation Logic

Caption: Logical flow for interpreting TPhA test results based on agglutination patterns.

Potential for False Positive and False Negative Results

While the TPhA test is highly specific, the possibility of erroneous results exists. Understanding the factors that can lead to false positives and false negatives is crucial for accurate diagnosis and patient management.

False Positive Results

A false positive TPhA result occurs when the test indicates the presence of anti-T. pallidum antibodies in an individual who does not have syphilis. Potential causes include:

-

Other Treponemal Infections: Antibodies against other pathogenic treponemes, such as those causing yaws (T. pallidum subsp. pertenue) and pinta (T. carateum), can cross-react with the antigens used in the TPhA test.[6]

-

Autoimmune Diseases: Conditions such as systemic lupus erythematosus can sometimes lead to false positive results.[6][7]

-

Other Infections: Infectious mononucleosis, leprosy, and borreliosis have been associated with false positive TPhA results.[6]

-

Drug Addiction: Intravenous drug use has been cited as a potential cause of false positive reactions.[6][7]

False Negative Results

A false negative TPhA result, where the test fails to detect antibodies in a person with syphilis, can occur under certain circumstances:

-

Early Primary Syphilis: In the very early stages of infection, the concentration of antibodies may be too low to be detected by the assay.

-

Late Latent Syphilis: In some cases of late-stage syphilis, antibody levels may wane, potentially leading to a negative result.

-

Immunocompromised Individuals: Patients with compromised immune systems, such as those with advanced HIV, may not mount a sufficient antibody response for detection.

References

A Technical Guide to the Biological Basis of Hemagglutination in the Treponema pallidum Particle Agglutination (TPPA) Test

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core biological principles underpinning the Treponema pallidum particle agglutination (TPPA) test, a cornerstone in the serological diagnosis of syphilis. This document provides a detailed examination of the molecular interactions, experimental protocols, and performance characteristics of the assay.

Introduction: The Principle of Indirect Agglutination in Syphilis Serology

The Treponema pallidum particle agglutination (TPPA) test is a specific and sensitive indirect agglutination assay for the detection and titration of antibodies against Treponema pallidum subspecies pallidum, the causative agent of syphilis. The fundamental principle of the TPPA test lies in the phenomenon of hemagglutination, or more accurately, particle agglutination. In this assay, gelatin particles are sensitized with antigenic components of T. pallidum.[1] When a patient's serum or plasma containing antibodies specific to these treponemal antigens is introduced, these antibodies act as a bridge, cross-linking the sensitized particles. This cross-linking results in the formation of a visible aggregate or "clump."[1][2]

In a positive reaction, the agglutinated particles form a smooth mat across the bottom of a microtiter well. Conversely, in the absence of specific antibodies, the unsensitized particles settle to the bottom of the well, forming a compact button.[1] This visual distinction provides a clear qualitative and semi-quantitative assessment of the presence of treponemal antibodies.

Molecular Basis of Hemagglutination in the TPPA Test

The specificity of the TPPA test is contingent upon the highly specific interaction between antibodies produced by the host in response to a T. pallidum infection and the treponemal antigens immobilized on the surface of the gelatin particles.

Carrier Particles: Gelatin and Erythrocytes

While the term "hemagglutination" traditionally refers to the clumping of red blood cells (erythrocytes), the TPPA test predominantly utilizes gelatin particles as the inert carriers for the treponemal antigens.[1] Some earlier versions of the test, known as the T. pallidum hemagglutination assay (TPHA), employed sensitized avian or ovine erythrocytes.[1][3] Gelatin particles offer several advantages, including greater stability, reduced non-specific agglutination, and a longer shelf life.

Treponemal Antigens: The Key to Specificity

The selection of antigens for sensitizing the carrier particles is critical to the test's high specificity. Early iterations of the test utilized sonicated extracts of the Nichols strain of T. pallidum. Modern commercial TPPA kits often employ a cocktail of purified and, in some cases, recombinant T. pallidum antigens to enhance sensitivity and specificity. While manufacturers may have proprietary antigen compositions, some identified antigens include:

-

Purified pathogenic Treponema pallidum (Nichols Strain) : This provides a broad range of native antigens for antibody binding.[4]

-

Recombinant Antigens : The use of specific recombinant proteins allows for a more standardized and controlled antigen presentation. Examples of recombinant antigens that have been used in treponemal assays include TpN15, TpN17, and TpN47.

The multi-valent nature of antibodies (IgG and IgM) allows them to bind to multiple antigen-coated particles simultaneously, initiating the agglutination cascade.

Quantitative Data Summary

The performance of the TPPA test has been extensively evaluated, demonstrating high sensitivity and specificity, particularly in the secondary and later stages of syphilis. The following table summarizes the quantitative performance characteristics of the TPPA test.

| Performance Metric | Primary Syphilis | Secondary Syphilis | Latent Syphilis | Specificity |

| Sensitivity | 85% - 100%[1] | 98% - 100%[1] | 98% - 100%[1] | N/A |

| Specificity | N/A | N/A | N/A | 98% - 100%[1] |

Note: The sensitivity in primary syphilis can be lower in the very early stages of infection before a robust antibody response has developed.[5]

Experimental Protocols

The following provides a detailed methodology for performing the TPPA test, synthesized from standard operating procedures and manufacturer guidelines.

Reagents and Materials

-

TPPA test kit (containing sensitized particles, unsensitized control particles, diluent, positive and negative controls)

-

Microtiter plates with U-shaped wells

-

Micropipettes and disposable tips

-

Plate shaker (optional)

-

Incubator or controlled room temperature environment

Specimen Collection and Preparation

-

Collect whole blood via venipuncture.

-

Separate serum or plasma from the cells promptly. Serum is the preferred specimen.[5]

-

Heat inactivation of the serum is not typically required for modern TPPA kits.

-

Specimens can be stored at 2-8°C for up to 5 days or frozen at -20°C or colder for long-term storage.[6]

Assay Procedure (Qualitative Method)

-

Bring all reagents and specimens to room temperature.

-

Reconstitute lyophilized reagents (sensitized and unsensitized particles) as per the kit instructions, typically with the provided diluent.[4]

-

For each sample, label two wells in the microtiter plate: one for the test (sensitized particles) and one for the control (unsensitized particles).

-

Dispense 190 µL of sample diluent into the first well of a dilution series.

-

Add 10 µL of the patient serum to this well and mix thoroughly. This creates a 1:20 dilution.

-

Transfer 25 µL of the diluted serum from the first well to subsequent wells for titration if performing a quantitative assay. For a qualitative test, proceed with the 1:20 dilution.

-

Add 75 µL of the control cells (unsensitized particles) to the designated control well for each sample.

-

Add 75 µL of the test cells (sensitized particles) to the designated test well for each sample.

-

Include positive and negative control sera provided in the kit and run them in the same manner as the patient samples.

-

Gently tap the plate or use a plate shaker to mix the contents of the wells.

-

Cover the plate and incubate at room temperature (15-25°C) on a vibration-free surface for 45-60 minutes, or as specified by the manufacturer.

-

Read the results visually.

Interpretation of Results

-

Positive (Reactive): A smooth mat of agglutinated particles covering the bottom of the well in the "test" well. The "control" well should show a compact button of non-agglutinated particles.

-

Negative (Non-Reactive): A compact button of non-agglutinated particles at the bottom of the "test" well, similar to the "control" well.

-

Indeterminate/Inconclusive: If agglutination is observed in the "control" well, the result is invalid, as this indicates non-specific agglutination. The test should be repeated, and if the result is still inconclusive, an absorption step may be necessary to remove non-specific antibodies.

Visualizations

Signaling Pathway of the TPPA Test

Caption: Principle of the TPPA Test.

Experimental Workflow of the TPPA Test

Caption: TPPA Test Experimental Workflow.

Logical Relationship in Syphilis Serology

The TPPA test is a treponemal test, meaning it detects antibodies specific to T. pallidum. It is often used as a confirmatory test following a reactive non-treponemal test (like RPR or VDRL) in the traditional syphilis testing algorithm. In the reverse algorithm, it can be used as a second treponemal test to resolve discordant results.[7][8]

Caption: Role of TPPA in Syphilis Testing Algorithms.

Conclusion

The Treponema pallidum particle agglutination test is a robust and reliable method for the serological diagnosis of syphilis. Its biological basis lies in the highly specific immunological reaction between host-derived antibodies and treponemal antigens immobilized on inert carrier particles. The resulting agglutination provides a clear and easily interpretable endpoint. A thorough understanding of its molecular underpinnings, procedural nuances, and performance characteristics is essential for researchers, scientists, and drug development professionals working in the field of infectious diseases. The high sensitivity and specificity of the TPPA test ensure its continued importance as a confirmatory assay in syphilis diagnostic algorithms.

References

- 1. Treponema pallidum particle agglutination assay - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. CDC Laboratory Recommendations for Syphilis Testing, United States, 2024 | MMWR [cdc.gov]

- 4. youtube.com [youtube.com]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. svhealthcare.testcatalog.org [svhealthcare.testcatalog.org]

- 7. Syphilis - STI Treatment Guidelines [cdc.gov]

- 8. chihealth.com [chihealth.com]

The Role of Treponema pallidum Hemagglutination Assay (TPHA) in Syphilis Diagnosis and Staging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Treponema pallidum Hemagglutination Assay (TPHA), a cornerstone in the serological diagnosis of syphilis. We will delve into the assay's core principles, its performance characteristics across various stages of the disease, detailed experimental protocols, and its placement within current diagnostic algorithms.

Introduction to TPHA and Its Principle

The Treponema pallidum Hemagglutination Assay (TPHA) is a passive or indirect hemagglutination test used for the qualitative and semi-quantitative detection of specific antibodies against Treponema pallidum, the causative agent of syphilis.[1][2] The principle of the TPHA test is based on the agglutination of red blood cells (erythrocytes) that have been sensitized with antigenic components of T. pallidum.[2][3] When a patient's serum or plasma containing anti-T. pallidum antibodies is mixed with these sensitized erythrocytes, the antibodies bind to the antigens, causing the red blood cells to clump together, or agglutinate. This agglutination is observed as a mat or lattice formation at the bottom of a microtiter well. In the absence of specific antibodies, the sensitized erythrocytes settle to form a compact button at the bottom of the well.[3][4]

The TPHA test is a treponemal test, meaning it detects antibodies specific to treponemal antigens. This specificity makes it a crucial confirmatory test following a reactive result from a non-treponemal test, such as the Venereal Disease Research Laboratory (VDRL) or Rapid Plasma Reagin (RPR) test, which are more prone to biological false positives.[5]

Performance Characteristics of TPHA in Syphilis Staging

The sensitivity and specificity of TPHA vary across the different stages of syphilis: primary, secondary, latent, and tertiary. Generally, treponemal tests like TPHA exhibit high sensitivity in the later stages of the infection.

| Syphilis Stage | TPHA/TPPA Sensitivity (%) | TPHA/TPPA Specificity (%) |

| Primary Syphilis | 86 - 100 | 98 - 100 |

| Secondary Syphilis | 100 | 98 - 100 |

| Latent Syphilis | 94 - 100 | 98 - 100 |

| Tertiary Syphilis | 94 | 96 - 100 |

Data compiled from a systematic review of treponemal-specific tests. The term TPPA (Treponema pallidum Particle Agglutination) is often used interchangeably with TPHA and is based on a similar principle, though it may use gelatin particles instead of erythrocytes.

Experimental Protocol for TPHA

The following is a generalized, detailed methodology for performing the TPHA test. It is essential to refer to the specific manufacturer's instructions for the kit being used.

Reagents and Materials

-

Test Cells: Preserved avian or sheep erythrocytes sensitized with T. pallidum antigens (e.g., Nichols strain).

-

Control Cells: Unsensitized erythrocytes from the same animal source.

-

Diluent: A buffered saline solution, often containing components to absorb non-specific agglutinins.

-

Positive Control Serum: Serum known to contain antibodies to T. pallidum.

-

Negative Control Serum: Serum known to be free of antibodies to T. pallidum.

-

Microtiter plates: U- or V-bottom wells.

-

Micropipettes and sterile tips.

Assay Procedure

-

Sample Preparation: Patient serum or plasma is used. Heat inactivation of the sample is generally not required but may be performed according to the kit's instructions.

-

Qualitative Screening:

-

Dispense 190 µL of diluent into the first well of a microtiter plate row for each sample to be tested.

-

Add 10 µL of the patient's serum to this well, resulting in a 1:20 dilution. Mix thoroughly.

-

Transfer 25 µL of the 1:20 diluted serum to two adjacent wells.

-

Add 75 µL of the Control Cell suspension to the first of these two wells.

-

Add 75 µL of the Test Cell suspension to the second well.

-

The final dilution in the test wells is 1:80.

-

Include positive and negative controls in each run.

-

-

Semi-Quantitative Titration (for reactive samples):

-

Perform serial twofold dilutions of the 1:20 diluted patient serum in the diluent across a row of microtiter wells (e.g., from 1:80 to 1:10240 or higher).

-

Add 75 µL of the Test Cell suspension to each well of the serial dilution.

-

-

Incubation:

-

Gently tap the microtiter plate to ensure thorough mixing of the reagents.

-

Cover the plate and incubate at room temperature (15-25°C) for 45-60 minutes, free from vibration.

-

-

Reading and Interpretation of Results:

-

Read the results macroscopically by observing the pattern of the erythrocytes at the bottom of the wells.

-

Negative Result: A compact, sharply defined button of erythrocytes at the center of the well.

-

Positive Result: A smooth mat or carpet of agglutinated erythrocytes covering the entire bottom of the well. Weakly reactive samples may show a partial mat with a less defined ring.

-

Invalid Result: If the control cells show agglutination, it indicates the presence of non-specific agglutinins, and the test for that sample is invalid. The positive and negative controls should yield their expected results for the run to be valid.

-

Role of TPHA in Syphilis Diagnostic Algorithms

TPHA is a key component in both the traditional and reverse sequence screening algorithms for syphilis diagnosis.

Traditional Diagnostic Algorithm

In the traditional algorithm, a non-treponemal test (RPR or VDRL) is used for initial screening. If the result is reactive, a treponemal test like TPHA is performed for confirmation.

References

key reagents and components of a TPhA kit

An In-depth Technical Guide on the Core Reagents and Components of a Treponema Pallidum Hemagglutination (TPHA) Kit

For Researchers, Scientists, and Drug Development Professionals

The Treponema Pallidum Hemagglutination (TPHA) assay is a highly specific and widely used confirmatory test for the diagnosis of syphilis, an infection caused by the spirochete bacterium Treponema pallidum.[1] This indirect hemagglutination assay is designed to detect the presence of specific antibodies against T. pallidum in patient serum or plasma.[2][3] A positive TPHA result, indicated by the agglutination of red blood cells, confirms the presence of these specific antibodies, thereby verifying a syphilis infection.[1][4] This guide provides a detailed overview of the essential reagents and components that constitute a standard TPHA kit, along with their functions and the underlying principles of the assay.

Principle of the TPHA Assay

The TPHA test is based on the principle of passive hemagglutination.[2] The core of the assay involves avian or chicken erythrocytes that have been sensitized by coating them with antigenic components of pathogenic T. pallidum (Nichol's strain).[5][6][7] When a patient's serum containing specific anti-T. pallidum antibodies is introduced, these antibodies will bind to the antigens on the surface of the sensitized red blood cells (Test Cells). This binding causes the red blood cells to cross-link and form a lattice structure, resulting in hemagglutination.[2] This agglutination is observed as a smooth mat of cells covering the bottom of a U-shaped microtiter well.[2] In the absence of specific antibodies, the unsensitized red blood cells will settle at the bottom of the well, forming a compact button.[2]

Core Reagents and Components

A standard TPHA kit contains several critical reagents and components, each with a specific role in ensuring the accuracy and reliability of the assay. The precise volumes and concentrations may vary between manufacturers, but the fundamental components remain consistent.

| Component | Description | Function |

| Test Cells | Preserved avian or chicken erythrocytes coated with sonicated T. pallidum (Nichol's strain) antigens.[2][5][6] | To bind with specific anti-T. pallidum antibodies present in the patient's sample, leading to hemagglutination. |

| Control Cells | Preserved avian or chicken erythrocytes that have not been coated with T. pallidum antigens.[6] | To serve as a negative control to detect non-specific agglutination caused by heterophile antibodies or other interfering substances in the sample.[2] |

| Sample Diluent | A buffered saline solution containing components to absorb and eliminate non-specific reactions.[5][6] | To dilute the patient serum and control sera, and to prevent non-specific agglutination.[2] |

| Positive Control | A pre-diluted serum sample known to contain a specific concentration of anti-T. pallidum antibodies.[6][8] | To validate the performance of the Test Cells and the overall assay procedure, ensuring that the test is functioning correctly. |

| Negative Control | A pre-diluted serum sample known to be free of anti-T. pallidum antibodies.[6][8] | To validate the performance of the Control Cells and to ensure that there is no non-specific agglutination occurring in the assay system. |

| Microtiter Plates | Disposable plastic plates with multiple U-shaped wells.[5] | To provide the reaction vessel for the agglutination assay, allowing for the easy visualization of results. |

Experimental Protocols

The following sections detail the standard qualitative and semi-quantitative methodologies for performing the TPHA assay.

Qualitative TPHA Protocol

The qualitative protocol is used for the initial detection of anti-T. pallidum antibodies.

-

Sample Preparation: Dilute the patient serum, as well as the positive and negative controls, by adding 10 µL of the sample to 190 µL of Sample Diluent in a separate tube or well.[5][6] This results in a 1:20 dilution.

-

Assay Setup: In a U-shaped microtiter plate, label three wells for each sample to be tested: one for the diluted sample with Test Cells, one for the diluted sample with Control Cells, and one for the initial dilution.

-

Dispensing Reagents:

-

Transfer 25 µL of the diluted sample from the preparation tube to two separate wells in the microtiter plate.[6]

-

Gently resuspend the Test Cells and Control Cells.

-

Add 75 µL of Test Cells to the first well containing the diluted sample.[6]

-

Add 75 µL of Control Cells to the second well containing the diluted sample.[6]

-

-

Incubation: Gently tap the microtiter plate to ensure thorough mixing of the contents. Cover the plate and incubate at room temperature (15-25°C) for 45-60 minutes on a vibration-free surface.[2][6]

-

Result Interpretation: Observe the pattern of the settled cells at the bottom of the wells.

-

Positive Result: A smooth mat of agglutinated cells covering the bottom of the well with the Test Cells, while the Control Cells form a compact button.

-

Negative Result: A compact button of non-agglutinated cells at the bottom of the wells with both Test and Control Cells.[9]

-

Invalid Result: Agglutination is observed in the well with the Control Cells, indicating a non-specific reaction.

-

Semi-Quantitative TPHA Protocol

The semi-quantitative protocol is used to determine the titer of anti-T. pallidum antibodies in a positive sample.

-

Initial Sample Dilution: Prepare a 1:20 dilution of the patient serum as described in the qualitative protocol.

-

Serial Dilution:

-

In a row of a U-shaped microtiter plate, add 25 µL of Sample Diluent to wells 2 through 8.

-

Add 25 µL of the 1:20 diluted serum to wells 1 and 2.

-

Perform a serial two-fold dilution by mixing the contents of well 2 and transferring 25 µL to well 3. Continue this process up to well 8, and discard the final 25 µL from well 8.[6]

-

-

Addition of Test Cells: Add 75 µL of resuspended Test Cells to all wells (1 through 8).[6]

-

Incubation: Gently tap the plate to mix, cover, and incubate at room temperature for 45-60 minutes on a vibration-free surface.[6]

-

Result Interpretation: The antibody titer is reported as the reciprocal of the highest dilution that shows a positive agglutination pattern.[8]

Visualizations

TPHA Assay Principle

Caption: Principle of the TPHA assay showing positive and negative reactions.

TPHA Qualitative Workflow

Caption: Workflow for the qualitative TPHA test.

Interpretation of TPHA Results

Caption: Decision tree for the interpretation of TPHA results.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. TPHA: Principle, Procedure, Results, Interpretations • Microbe Online [microbeonline.com]

- 3. Treponema pallidum particle agglutination assay - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 6. linear.es [linear.es]

- 7. MICROSYPH TPHA IHA Kit | plantnames.org [plantnames.org]

- 8. TPHA Test: Purpose, Procedure, Results, and Interpretation [apollo247.com]

- 9. TPHA Test - About, Preparation, Test Results & More [portea.com]

Foundational Principles and Protocols of the Treponema pallidum Hemagglutination (TPHA) Test

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Treponema pallidum Hemagglutination (TPHA) test is a cornerstone in the serological diagnosis of syphilis, a chronic infection caused by the spirochete Treponema pallidum. Developed in the mid-1960s, the TPHA test is a passive hemagglutination assay that has been widely used as a confirmatory test for syphilis due to its high specificity and sensitivity, particularly in the stages beyond the early primary phase.[1] This guide provides a comprehensive overview of the foundational research, experimental protocols, and performance data of the TPHA test, tailored for researchers, scientists, and professionals involved in drug development.

Principle of the TPHA Test

The TPHA test is an indirect agglutination assay designed to detect antibodies specific to Treponema pallidum in a patient's serum or plasma.[1][2] The underlying principle is passive hemagglutination. In this assay, red blood cells (erythrocytes), typically from birds or chickens, are sensitized with antigenic components of T. pallidum.[2][3][4][5] When a serum sample containing anti-T. pallidum antibodies is introduced, these antibodies will bind to the antigens on the surface of the sensitized erythrocytes. This binding causes the red blood cells to cross-link and form a lattice structure, resulting in visible clumping or agglutination.[4] A positive result is indicated by the formation of a mat or "carpet" of agglutinated red blood cells at the bottom of a microtiter well. In the absence of specific antibodies, the unsensitized red blood cells will settle to form a compact button at the bottom of the well, indicating a negative result.[4]

The TPHA test can be performed qualitatively to determine the presence or absence of antibodies, and semi-quantitatively to estimate the antibody titer through serial dilutions of the serum.[1][3]

Syphilis Diagnostic Algorithm

The diagnosis of syphilis typically involves a two-step process that includes a non-treponemal screening test followed by a treponemal confirmatory test, such as the TPHA.[6][7] Non-treponemal tests, like the Venereal Disease Research Laboratory (VDRL) and Rapid Plasma Reagin (RPR) tests, are used for initial screening.[6] Due to the possibility of false-positive results with non-treponemal assays, a positive screen is confirmed using a more specific treponemal test like the TPHA or the Fluorescent Treponemal Antibody Absorption (FTA-Abs) test.[6]

Experimental Protocols

The following sections detail the methodologies for performing the qualitative and semi-quantitative TPHA tests. These protocols are a synthesis of procedures described in foundational research and technical manuals.

Reagents and Materials

-

Test Cells: Preserved avian or chicken erythrocytes sensitized with T. pallidum antigens (e.g., Nichols strain).[3][5]

-

Control Cells: Unsensitized, preserved erythrocytes from the same animal source.[3]

-

Sample Diluent: A buffered solution used for diluting patient serum and resuspending cells.[5]

-

Positive Control Serum: Serum known to contain antibodies against T. pallidum.

-

Negative Control Serum: Serum known to be free of antibodies against T. pallidum.

-

Microtiter plates: U-well or V-well plates.

-

Micropipettes and tips.

Qualitative TPHA Test Protocol

-

Preparation: Bring all reagents and patient serum samples to room temperature.

-

Serum Dilution: In the first well of a microtiter plate, add 190 µL of sample diluent. Add 10 µL of the patient's serum to this well to achieve a 1:20 dilution. Mix the contents thoroughly.[1][5]

-

Distribution: Transfer 25 µL of the diluted serum from the first well into two adjacent wells (Well 2 and Well 3).[3]

-

Addition of Control Cells: Add 75 µL of the Control Cell suspension to Well 2.[1][3]

-

Addition of Test Cells: Add 75 µL of the Test Cell suspension to Well 3.[1][3]

-

Incubation: Gently tap the plate to mix the contents. Cover the plate and incubate at room temperature for 45-60 minutes on a vibration-free surface.[1][3]

-

Reading and Interpretation: Observe the pattern of cell sedimentation in each well.

-

Positive Result: A smooth mat or carpet of agglutinated cells covering the bottom of the test cell well. The control cell well should show a compact button.

-

Negative Result: A compact button of non-agglutinated cells at the bottom of both the test and control cell wells.

-

Invalid Result: Agglutination in the control cell well indicates a non-specific reaction, and the test should be repeated.

-

Semi-Quantitative TPHA Test Protocol

-

Initial Dilution: Prepare a 1:20 dilution of the patient serum as described in the qualitative protocol.

-

Serial Dilutions: In a row of microtiter plate wells (e.g., wells 2 through 8), add 25 µL of sample diluent to each well. Transfer 25 µL of the 1:20 diluted serum from the initial well to the first well in the series and mix. Then, perform serial two-fold dilutions by transferring 25 µL from the first well to the second, and so on, down the row. Discard the final 25 µL from the last well.[3]

-

Addition of Test Cells: Add 75 µL of the Test Cell suspension to each well in the dilution series.[3]

-

Incubation: Gently tap the plate to mix, cover, and incubate at room temperature for 45-60 minutes on a vibration-free surface.[3]

-

Reading and Interpretation: The antibody titer is the reciprocal of the highest dilution that shows a positive agglutination pattern.

Quantitative Data: Performance Characteristics

The TPHA test is recognized for its high sensitivity and specificity, particularly in the later stages of syphilis. The performance characteristics can vary depending on the stage of the disease.

| Syphilis Stage | TPHA/TPPA Sensitivity | TPHA/TPPA Specificity | Reference |

| Primary Syphilis | 85% - 100% | 98% - 100% | [4][8] |

| Secondary Syphilis | 98% - 100% | Not specified | [4][8] |

| Late-Latent Syphilis | 98% - 100% | Not specified | [4] |

| Overall (as a confirmatory test) | >95% | >99% | [9] |

Note: TPPA (Treponema pallidum particle agglutination) is a similar assay that uses gelatin particles instead of red blood cells and has comparable performance characteristics.[4]

Signaling Pathway: Principle of Hemagglutination

The "signaling pathway" in the context of the TPHA test is the immunological principle of antibody-mediated agglutination. This can be visualized as a series of binding events leading to a macroscopic outcome.

References

- 1. TPHA: Principle, Procedure, Results, Interpretations • Microbe Online [microbeonline.com]

- 2. TPHA Test: Purpose, Procedure, Results, and Interpretation [apollo247.com]

- 3. linear.es [linear.es]

- 4. Treponema pallidum particle agglutination assay - Wikipedia [en.wikipedia.org]

- 5. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 6. Syphilis - Wikipedia [en.wikipedia.org]

- 7. hhlab.testcatalog.org [hhlab.testcatalog.org]

- 8. Sensitivity and Specificity of Treponemal-specific Tests for the Diagnosis of Syphilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bloodtransfusion.it [bloodtransfusion.it]

The Treponema pallidum Hemagglutination Assay (TPHA): A Technical Guide

The Treponema pallidum Hemagglutination Assay (TPHA) is a highly specific and sensitive indirect hemagglutination test used for the qualitative and semi-quantitative detection of antibodies against Treponema pallidum, the bacterium that causes syphilis. This technical guide provides an in-depth overview of the TPHA test, including its core principles, detailed experimental protocols, and performance characteristics, tailored for researchers, scientists, and drug development professionals.

Principle of the TPHA Test

The TPHA test is based on the principle of indirect hemagglutination.[1][2] In this assay, stabilized avian or chicken erythrocytes are sensitized with antigenic components of pathogenic T. pallidum (Nichols strain).[1][3] When a serum sample containing specific anti-T. pallidum antibodies is mixed with these sensitized red blood cells, the antibodies bind to the antigens on the surface of the erythrocytes, causing them to agglutinate. This agglutination is observed as a characteristic mat or lattice formation at the bottom of a microtiter well.[1] Conversely, in the absence of specific antibodies, the red blood cells settle to the bottom of the well, forming a compact button.[4]

The test also includes control cells, which are unsensitized erythrocytes. These are used to identify non-specific agglutination that may be caused by heterophile antibodies or other interfering substances in the serum sample. The diluent used in the assay often contains components from the Reiter treponeme to absorb antibodies against non-pathogenic treponemes, thereby increasing the specificity of the test.

Data Presentation: Performance Characteristics

The TPHA is a robust confirmatory test for syphilis, demonstrating high sensitivity and specificity across different stages of the disease. The following table summarizes the quantitative performance data of the TPHA test.

| Performance Metric | Value | Notes |

| Diagnostic Sensitivity | 99.5% - 99.7% | Overall diagnostic sensitivity in clinical samples.[3][5] |

| Diagnostic Specificity | 99.3% - 100% | Overall diagnostic specificity in clinical samples.[3][5] |

| Sensitivity in Primary Syphilis | 85% - 100% | The Treponema pallidum particle agglutination assay (TPPA), a similar test, shows this range. |

| Sensitivity in Secondary Syphilis | 98% - 100% | The TPPA test demonstrates high sensitivity in this stage. |

| Sensitivity in Latent Syphilis | 98% - 100% | High sensitivity is maintained in the latent stages of the infection. |

Experimental Protocols

The following sections provide detailed methodologies for performing the qualitative and semi-quantitative TPHA tests. These protocols are synthesized from various sources and represent a standard laboratory procedure.

Reagents and Materials

-

TPHA Test Kit (containing Test Cells, Control Cells, Diluent, Positive Control, and Negative Control)

-

Micropipettes and sterile tips

-

U-well microtiter plates

-

Vortex mixer

-

Incubator (optional, for maintaining room temperature)

-

Timer

Qualitative TPHA Protocol

The qualitative TPHA test is performed to determine the presence or absence of anti-T. pallidum antibodies.

-

Sample Preparation : Bring all reagents and patient serum samples to room temperature.

-

Sample Dilution : Pipette 190 µL of Diluent into the first well of a microtiter plate. Add 10 µL of the patient's serum to this well to achieve a 1:20 dilution. Mix the contents thoroughly.[3][5][6]

-

Test Setup :

-

Addition of Diluted Serum : Transfer 25 µL of the 1:20 diluted serum from the first well to both the second (Control Cells) and third (Test Cells) wells.[6] The final dilution in these wells is 1:80.

-

Incubation : Gently tap the microtiter plate to ensure thorough mixing of the contents. Cover the plate and incubate at room temperature (15-25°C) for 45-60 minutes on a vibration-free surface.[3][6][7]

-

Result Interpretation : After incubation, visually inspect the pattern of the settled red blood cells at the bottom of the wells.

-

Negative Result : A compact, sharply defined button of red blood cells at the bottom of the well containing Test Cells.[4]

-

Positive Result : A smooth mat or lattice of agglutinated red blood cells covering the entire bottom of the well containing Test Cells.[1] The degree of agglutination can be graded from 1+ to 4+.

-

Invalid Result : If agglutination is observed in the well with Control Cells, the test is invalid for that sample, as it indicates the presence of non-specific agglutinins.

-

Semi-Quantitative TPHA Protocol

The semi-quantitative TPHA test is performed to determine the titer of anti-T. pallidum antibodies in a positive sample.

-

Initial Dilution : Prepare a 1:20 dilution of the positive serum sample as described in the qualitative protocol.

-

Serial Dilution :

-

Pipette 25 µL of Diluent into wells 2 through 8 of a new row in the microtiter plate.[6]

-

Transfer 25 µL of the 1:20 diluted serum into wells 1 and 2.

-

Perform a two-fold serial dilution by transferring 25 µL from well 2 to well 3, and so on, up to well 8. Discard 25 µL from well 8. This will result in dilutions from 1:80 (in well 1) to 1:10240 (in well 8).

-

-

Addition of Test Cells : Add 75 µL of Test Cells to each well (wells 1 through 8).[3]

-

Incubation : Gently tap the plate to mix, cover, and incubate at room temperature for 45-60 minutes on a vibration-free surface.[3][6]

-

Result Interpretation : The antibody titer is the highest dilution that shows a positive (agglutinated) reaction.

Mandatory Visualizations

TPHA Experimental Workflow

The following diagram illustrates the workflow for the qualitative TPHA test.

Caption: Workflow of the qualitative TPHA test.

Logical Relationship of Syphilis Serological Testing

The following diagram illustrates the typical placement of the TPHA test within a syphilis testing algorithm.

Caption: Syphilis traditional testing algorithm.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. TPHA: Principle, Procedure, Results, Interpretations • Microbe Online [microbeonline.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. scribd.com [scribd.com]

- 5. monlab.es [monlab.es]

- 6. linear.es [linear.es]

- 7. TPHA Test - About, Preparation, Test Results & More [portea.com]

Methodological & Application

Application Notes: Quantitative Treponema pallidum Hemagglutination Assay (TPHA) for Antibody Titration

Introduction

The Treponema pallidum Hemagglutination (TPHA) assay is a highly specific and sensitive indirect hemagglutination test used as a confirmatory method for the diagnosis of syphilis, the infection caused by the bacterium Treponema pallidum.[1] Beyond qualitative detection, the TPHA test can be adapted into a quantitative or semi-quantitative protocol to determine the titer of anti-T. pallidum antibodies in a patient's serum.[1][2] This antibody titer provides valuable information regarding the stage and activity of the infection and can be used to monitor treatment efficacy.[3] A rising titer may indicate a new or active infection, while a falling titer can suggest a positive response to therapy.[3]

These application notes provide a detailed protocol for performing a quantitative TPHA test for antibody titration, aimed at researchers, scientists, and drug development professionals.

Principle of the Assay

The TPHA test is based on the principle of indirect hemagglutination.[1][2] The assay utilizes avian or chicken red blood cells (erythrocytes) that have been sensitized with antigenic components of T. pallidum (Nichols strain).[1][2] When a serum sample containing specific antibodies against T. pallidum is mixed with these sensitized erythrocytes, the antibodies will bind to the antigens on the surface of the red blood cells, causing them to agglutinate. This agglutination results in a characteristic mat-like pattern at the bottom of a microtiter well. In the absence of specific antibodies, the erythrocytes will settle to the bottom of the well, forming a compact button.[2]

For quantitative analysis, the patient's serum is serially diluted, and the highest dilution that still produces a positive agglutination reaction is determined as the antibody titer.[4]

Application Workflow

The following diagram illustrates the experimental workflow for the quantitative TPHA test.

Caption: Experimental workflow for quantitative TPHA antibody titration.

Experimental Protocol

Materials and Reagents

-

Patient serum samples

-

TPHA test kit (containing sensitized erythrocytes, unsensitized control erythrocytes, and diluent)

-

Positive and negative control sera

-

U-well microtiter plates

-

Micropipettes and sterile tips

-

Timer

Procedure

-

Reagent and Sample Preparation:

-

Allow all reagents and patient samples to reach room temperature (15-30°C) before use.[5]

-

If serum samples contain particulate matter, they should be centrifuged to clarify.

-

-

Initial Serum Dilution:

-

For each serum sample to be tested, perform an initial 1:20 dilution by adding 10 µL of serum to 190 µL of the provided diluent in a clean tube or the first well of a microtiter plate row.[2]

-

-

Serial Dilution for Titration:

-

Label a row of wells on the U-well microtiter plate for each sample being tested (e.g., 1:20, 1:40, 1:80, 1:160, 1:320, 1:640, etc.).

-

Dispense 25 µL of diluent into all wells from the second well onwards in the labeled row.

-

Transfer 25 µL of the 1:20 diluted serum from the first well to the second well (now containing 25 µL of diluent), achieving a 1:40 dilution.

-

Mix the contents of the second well by pipetting up and down several times.

-

Transfer 25 µL from the 1:40 dilution well to the third well to make a 1:80 dilution.

-

Continue this two-fold serial dilution process across the row to the desired final dilution. Discard 25 µL from the final well.

-

-

Control Wells:

-

For each sample, prepare a control well containing 25 µL of the 1:20 diluted serum. This well will receive the unsensitized control erythrocytes.

-

Prepare positive and negative control wells according to the kit manufacturer's instructions.

-

-

Addition of Erythrocytes:

-

Gently resuspend the sensitized (test) and unsensitized (control) erythrocyte suspensions.

-

To each well of the serial dilution, add 75 µL of the sensitized erythrocytes.

-

To the control well for each sample (containing the 1:20 dilution), add 75 µL of the unsensitized control erythrocytes.

-

-

Incubation:

-

Reading and Interpretation of Results:

-

Examine the agglutination patterns macroscopically at the bottom of the wells.

-

Positive Result: A smooth mat of agglutinated cells covering the bottom of the well indicates a positive reaction.[2] The degree of positivity can be graded (e.g., 4+, 3+, 2+, 1+).[6][7]

-

Negative Result: A compact button of non-agglutinated cells at the center of the well indicates a negative reaction.[2]

-

Invalid Result: If the control well with unsensitized erythrocytes shows agglutination, the test for that sample is invalid, as it indicates the presence of non-specific agglutinins.

-

-

Determination of Antibody Titer:

-

The antibody titer is the highest dilution of the serum that produces a definitive positive (1+ or greater) agglutination reaction.[4]

-

Data Presentation

Quantitative TPHA results should be summarized in a clear and structured table to allow for easy comparison and interpretation.

| Sample ID | 1:80 | 1:160 | 1:320 | 1:640 | 1:1280 | 1:2560 | Control (Unsensitized Cells) | Titer |

| Patient A | 4+ | 4+ | 3+ | 2+ | 1+ | - | - | 1:1280 |

| Patient B | 4+ | 2+ | - | - | - | - | - | 1:160 |

| Patient C | - | - | - | - | - | - | - | <1:80 |

| Positive Control | 4+ | 3+ | 2+ | 1+ | - | - | - | 1:640 |

| Negative Control | - | - | - | - | - | - | - | <1:80 |

Agglutination Scoring: 4+ (uniform mat), 3+ (mat with a slight ring), 2+ (mat with a denser ring), 1+ (ring with a small central button), - (compact button).

Signaling Pathway Diagram

The TPHA assay does not involve a signaling pathway in the biological sense. Instead, it is a direct antigen-antibody binding and agglutination reaction. The experimental workflow diagram provided above illustrates the logical sequence of the protocol.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. TPHA: Principle, Procedure, Results, Interpretations • Microbe Online [microbeonline.com]

- 3. medicallabnotes.com [medicallabnotes.com]

- 4. apollo247.com [apollo247.com]

- 5. gest.joyadv.it [gest.joyadv.it]

- 6. TPHA Test - About, Preparation, Test Results & More [portea.com]

- 7. m.youtube.com [m.youtube.com]

Application of TPHA in Neurosyphilis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Treponema pallidum Hemagglutination Assay (TPHA) is a crucial tool in the serological diagnosis of syphilis. Its application to cerebrospinal fluid (CSF) analysis has significant implications for neurosyphilis research, offering a sensitive method for detecting treponemal antibodies in the central nervous system. These notes provide an in-depth overview of the TPHA's role in neurosyphilis diagnostics, its performance characteristics, and detailed protocols for its use in a research setting.

Application Notes

The diagnosis of neurosyphilis is complex, often relying on a combination of clinical findings and laboratory results from CSF analysis. While the Venereal Disease Research Laboratory (VDRL) test on CSF is highly specific, it suffers from low sensitivity. Treponemal tests, such as the TPHA, are more sensitive for detecting T. pallidum infection.

The TPHA test is an indirect hemagglutination assay. It detects antibodies to T. pallidum in patient samples, including CSF. The principle involves the agglutination of red blood cells sensitized with T. pallidum antigens in the presence of specific antibodies. A positive result, indicated by the formation of a lattice structure (hemagglutination), suggests the presence of these antibodies.

In the context of neurosyphilis research, the TPHA test on CSF is valuable for:

-

Screening for Neurosyphilis: Due to its high sensitivity, a non-reactive CSF-TPHA result can be a strong indicator to rule out neurosyphilis.

-

Improving Diagnostic Accuracy: When used in conjunction with other tests like the CSF-VDRL, white blood cell count, and protein levels, the TPHA can enhance the overall accuracy of neurosyphilis diagnosis.

-

Evaluating New Therapeutic Agents: In clinical trials for new neurosyphilis treatments, the TPHA can be used to monitor the serological response in CSF.

A critical aspect of utilizing TPHA in neurosyphilis research is the interpretation of the antibody titer. A semi-quantitative TPHA provides a titer that can be crucial for diagnosis. Studies have indicated that a high CSF-TPHA titer (e.g., ≥1:320 or ≥1:640) has a high specificity for neurosyphilis, helping to distinguish active neurosyphilis from passive transfer of antibodies across the blood-brain barrier.[1][2] The TPHA test is similar to the Treponema pallidum particle agglutination (TPPA) test, and a CSF-TPHA titer of ≥1:640 is considered specific for diagnosing neurosyphilis.[1]

Quantitative Data Presentation

The following table summarizes the performance characteristics of the TPHA and other relevant diagnostic tests for neurosyphilis based on published research.

| Test | Sample | Sensitivity | Specificity | Key Findings |

| CSF-VDRL | CSF | 49-91.7%[1][2] | 74-100%[1] | Considered the "gold standard" for its high specificity, but its low sensitivity can lead to missed diagnoses.[1] |

| CSF-TPHA | CSF | High (often used to rule out) | Varies; improves with higher titers | A CSF-TPHA titer of ≥1:320 is reported to have 98.3% sensitivity and 100% specificity in one study.[2] Another study suggests a titer ≥1:640 is specific for neurosyphilis diagnosis.[1] |

| CSF-TPPA | CSF | 75.6-95%[1] | 85.5-100%[1] | Similar to TPHA. A titer of ≥1:640 showed significantly higher specificity.[1] |

| CSF-FTA-ABS | CSF | 90.9-100%[1] | 100%[1] | Highly sensitive but requires a fluorescence microscope for interpretation.[1] |

Experimental Protocols

Principle of the TPHA Assay

The TPHA test is an indirect hemagglutination method. Avian or other erythrocytes are sensitized with antigenic components of T. pallidum. When a patient's CSF containing anti-T. pallidum antibodies is mixed with these sensitized red blood cells, the antibodies bind to the antigens, causing the red blood cells to agglutinate. This agglutination is observed as a mat or lattice formation at the bottom of a microtiter well. In the absence of specific antibodies, the red blood cells settle to form a compact button.

Materials

-

TPHA test kit (containing sensitized erythrocytes, control erythrocytes, diluent, and positive and negative controls)

-

Microtiter plates with U-bottom wells

-

Pipettes and sterile tips

-

Cerebrospinal fluid (CSF) sample

-

Saline solution (0.9%)

-

Incubator or a stable, vibration-free surface at room temperature

Experimental Workflow Diagram

Detailed Methodology

1. Sample Preparation:

-

Collect CSF via lumbar puncture using a sterile technique.

-

Centrifuge the CSF sample to remove any cells or debris.

-

Use the clear supernatant for the assay. If not tested immediately, CSF can be stored at 2-8°C for up to 7 days or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.

2. Qualitative CSF-TPHA Protocol:

-

Bring all TPHA kit reagents and CSF samples to room temperature.

-

In a U-bottom microtiter plate, add 190 µL of the provided diluent to the first well.

-

Add 10 µL of the CSF sample to this well to make a 1:20 dilution and mix gently.

-

Transfer 25 µL of the 1:20 diluted CSF to two adjacent wells.

-

To one well (Test), add 75 µL of the sensitized red blood cells.

-

To the other well (Control), add 75 µL of the unsensitized control red blood cells.

-

Include positive and negative controls provided in the kit, treating them the same way as the CSF sample.

-

Gently tap the plate to mix the contents.

-

Cover the plate and incubate at room temperature (18-25°C) for 45-60 minutes on a surface free from vibration.

-

Read the results by observing the pattern at the bottom of the wells.

3. Semi-Quantitative CSF-TPHA Protocol:

-

Prepare an initial 1:20 dilution of the CSF sample as described for the qualitative test.

-

In a row of a U-bottom microtiter plate, add 25 µL of diluent to wells 2 through the desired final dilution well.

-

Add 25 µL of the 1:20 diluted CSF to wells 1 and 2.

-

Mix the contents of well 2 and transfer 25 µL to well 3. Continue this serial dilution process to the last well, discarding 25 µL from the final well. This will create dilutions of 1:20, 1:40, 1:80, 1:160, 1:320, 1:640, etc.

-

Add 75 µL of sensitized red blood cells to each well of the dilution series.

-

Prepare a control well with 25 µL of the 1:20 diluted CSF and 75 µL of unsensitized control cells.

-

Incubate and read the results as for the qualitative test.

-

The titer is the highest dilution that shows a positive (agglutinated) result.

4. Interpretation of Results:

-

Positive Result: A smooth or slightly granular mat of red blood cells covering the bottom of the well. This indicates the presence of anti-T. pallidum antibodies.

-

Negative Result: A compact, sharply defined button of red blood cells at the center of the well bottom.

-

Indeterminate/Equivocal Result: A small button with a slight ring around it. The test should be repeated.

-

Invalid Result: If the control well with unsensitized cells shows agglutination, the result is invalid, as it indicates the presence of non-specific agglutinins.

Logical Relationships in Neurosyphilis Diagnosis

The diagnosis of neurosyphilis is not based on a single test but on the evaluation of multiple clinical and laboratory parameters. The following diagram illustrates the logical relationship and the position of the TPHA test within a diagnostic algorithm for neurosyphilis.

References

Application Notes: Utilizing the Treponema pallidum Hemagglutination Assay (TPhA) for Congenital Syphilis Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital syphilis, a severe yet preventable infection, is caused by the vertical transmission of Treponema pallidum from an infected mother to her fetus. Timely and accurate diagnosis in newborns is critical to prevent devastating consequences, which can include stillbirth, neonatal death, and long-term morbidity in untreated infants.[1][2] Serological testing remains the cornerstone of diagnosis. The Treponema pallidum Hemagglutination Assay (TPhA) is a specific treponemal test that plays a crucial role in the diagnostic algorithm for congenital syphilis. These application notes provide a comprehensive overview of the TPhA test, its underlying principles, and its application in conjunction with non-treponemal tests for the accurate screening and diagnosis of congenital syphilis.

Principle of the TPhA Test

The TPhA test is an indirect hemagglutination assay. The fundamental principle involves the agglutination of red blood cells that have been sensitized with antigenic components of T. pallidum (Nichols strain). If a patient's serum or plasma contains specific antibodies to T. pallidum, these antibodies will bind to the antigens on the surface of the red blood cells, forming a lattice structure that results in hemagglutination. This is observed as a uniform mat of cells covering the bottom of a microtiter well. In the absence of specific antibodies, the red blood cells will settle to the bottom of the well, forming a compact button.

Diagnostic Role in Congenital Syphilis

The diagnosis of congenital syphilis can be complex due to the passive transfer of maternal IgG antibodies across the placenta to the fetus. This complicates the interpretation of serological tests in newborns.[3] Therefore, a combination of both non-treponemal tests (e.g., Rapid Plasma Reagin [RPR] or Venereal Disease Research Laboratory [VDRL]) and treponemal tests like TPhA is necessary for a presumptive diagnosis.[4][5]

-

Non-treponemal tests (RPR/VDRL): These tests detect antibodies to cardiolipin, a lipid antigen. They are sensitive but not specific for syphilis. Quantitative titers from these tests are crucial for monitoring disease activity and response to treatment. In congenital syphilis diagnosis, a key indicator is an infant's non-treponemal titer that is at least fourfold higher than the mother's titer.[6][7]

-

Treponemal tests (TPhA, TP-PA, FTA-ABS): These tests detect antibodies specific to T. pallidum antigens and are therefore highly specific.[8] TPhA is primarily used as a confirmatory test following a reactive non-treponemal test. It is important to note that treponemal tests, including TPhA, typically remain positive for life, even after successful treatment, and therefore cannot be used to monitor therapeutic response.[8]

The diagnostic approach often follows a traditional algorithm where a reactive non-treponemal test is confirmed with a treponemal test. However, reverse sequence screening, which begins with a treponemal test, is also utilized in some settings.

Data Presentation: Comparison of Serological Tests

The following table summarizes the performance characteristics of commonly used serological tests for syphilis. It is important to note that performance can vary depending on the stage of syphilis and the specific population being tested.

| Test Type | Test Name | Principle | Primary Use in Congenital Syphilis | Sensitivity (Primary Syphilis) | Specificity |

| Non-treponemal | Rapid Plasma Reagin (RPR) | Flocculation | Screening, Monitoring treatment response | 86% | 85-99% |

| Non-treponemal | Venereal Disease Research Laboratory (VDRL) | Flocculation | Screening, CSF analysis | 78% | 85-99% |

| Treponemal | Treponema pallidum Hemagglutination Assay (TPhA) | Indirect Hemagglutination | Confirmatory testing | 85-100% | 98-100% |

| Treponemal | Fluorescent Treponemal Antibody Absorption (FTA-ABS) | Indirect Immunofluorescence | Confirmatory testing | 84% | 96% |

Experimental Protocols

I. Specimen Collection and Handling

-

Specimen Type: Serum is the preferred specimen. Plasma collected with EDTA may also be used.

-

Collection: Collect 2-3 mL of venous blood from the neonate via venipuncture into a plain or serum separator tube. Umbilical cord blood is not recommended as it can be contaminated with maternal blood, leading to false-positive results.[3]

-

Processing: Allow the blood to clot at room temperature. Centrifuge the sample to separate the serum.

-

Storage: If the test is not performed immediately, store the serum at 2-8°C for up to 5 days. For longer storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

II. TPhA Test Procedure (Qualitative Method)

This protocol is a general guideline. Always refer to the specific manufacturer's instructions for the test kit being used.

Materials:

-

TPhA test kit (containing Test Cells, Control Cells, Diluent, Positive and Negative Controls)

-

U-well microtiter plates

-

Calibrated micropipettes and tips

-

Timer

-

Vibration-free surface

Procedure:

-

Reagent and Sample Preparation: Bring all reagents and patient samples to room temperature (18-25°C) before use.

-

Sample Dilution:

-

Pipette 190 µL of Diluent into the first well of a microtiter plate.

-

Add 10 µL of the patient's serum to this well to achieve a 1:20 dilution.

-

Mix the contents of the well thoroughly using the micropipette.

-

-

Assay Setup:

-

Label three wells on the microtiter plate for each sample: one for the diluted sample, one for the control cells, and one for the test cells.

-

Transfer 25 µL of the 1:20 diluted serum from the first well to the second (Control Cell) and third (Test Cell) wells.

-

-

Addition of Cells:

-

Gently resuspend the Control Cells and Test Cells by inverting the vials.

-

Add 75 µL of Control Cells to the second well.

-

Add 75 µL of Test Cells to the third well.

-

-

Incubation:

-

Gently tap the plate to mix the contents.

-

Cover the plate and incubate at room temperature (18-25°C) for 45-60 minutes on a vibration-free surface.

-

-

Reading and Interpretation of Results:

-

Read the agglutination patterns macroscopically.

-

Negative Result: A compact, smooth button of cells at the bottom of the well.

-

Positive Result: A uniform mat of cells covering the bottom of the well.

-

Indeterminate/Equivocal Result: A pattern that is intermediate between a clear positive and negative result. The test should be repeated.

-

Invalid Result: If the control cell well shows agglutination, the test is invalid for that sample, as this indicates the presence of non-specific agglutinins.

-

Visualizations

Caption: Principle of the TPhA Test.

Caption: Diagnostic Workflow for Congenital Syphilis.

References

- 1. Syphilis - Wikipedia [en.wikipedia.org]

- 2. Syphilis - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 3. Congenital Syphilis - STI Treatment Guidelines [cdc.gov]

- 4. Syphilis - STI Treatment Guidelines [cdc.gov]

- 5. Congenital syphilis: A guide to diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Congenital Syphilis Treatment Guidelines [dph.illinois.gov]

- 7. vestnik.szd.si [vestnik.szd.si]

- 8. Diagnosis and management of congenital syphilis – Avoiding missed opportunities | Canadian Paediatric Society [cps.ca]

Application Notes and Protocols for the Treponema pallidum Hemagglutination Assay (TPHA) in Diverse Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the utilization of the Treponema pallidum Hemagglutination Assay (TPHA) in various biological samples beyond serum, including Cerebrospinal Fluid (CSF) and Aqueous Humor. The TPHA test is a valuable tool in the diagnosis of syphilis, and its application to these specific matrices is critical for the diagnosis of neurosyphilis and ocular syphilis.

Principle of the TPHA Test

The TPHA test is an indirect hemagglutination assay used for the qualitative and semi-quantitative detection of antibodies against Treponema pallidum, the causative agent of syphilis.[1][2] The fundamental principle involves the agglutination of avian erythrocytes that have been sensitized with antigenic components of T. pallidum. In the presence of specific anti-T. pallidum antibodies in the sample, a characteristic mat of agglutinated red blood cells forms in the well of a microtiter plate. In the absence of these antibodies, the cells settle to form a compact button at the bottom of the well.[2][3]

Data Presentation: Performance of TPHA in Cerebrospinal Fluid (CSF)

The diagnosis of neurosyphilis often involves the analysis of CSF for the presence of anti-T. pallidum antibodies. The TPHA test in CSF (CSF-TPHA) is a sensitive method for this purpose.[1] Below is a summary of the diagnostic performance of the CSF-TPHA test from various studies.

| Study Cohort/Parameter | Sensitivity | Specificity | Recommended Titer for High Specificity | Reference |

| Neurosyphilis Diagnosis | >90% | Variable | ≥1:320 - ≥1:640 | [2][4] |